
Ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate; hydrochloride is a compound of interest in the field of organic chemistry due to its potential application in synthesizing various biologically active molecules. The compound features a complex structure that includes an azetidine ring, a functional group known for its reactivity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of related β-lactam compounds often involves multi-step reactions that may include nucleophilic substitution reactions, cyclocondensation, and the use of catalysts to improve yields and selectivity. For instance, a synthesis approach for ethyl 3-methyl-7-oxo-4-oxa-1-azobicylco[3.2.0]-hept-2-ene-2-carboxylate, a structurally related compound, demonstrates the complexity and creativity required in synthesizing such molecules (Brooks, Howarth, & Hunt, 1981).
科学的研究の応用
Oxidation Mechanisms and Biological Interactions
Ethylene Precursor Role in Plants : Ethylene, a simple molecule with profound effects on plants, is synthesized from its precursor 1-aminocyclopropane-1-carboxylic acid (ACC). Research emphasizes not just ethylene's biosynthesis and signaling but also the multifaceted roles of ACC in plant biology, including its metabolism by bacteria to promote plant growth and lower stress susceptibility, sophisticated transport mechanisms for ethylene responses, and its signaling capabilities independent of ethylene (Poel & Straeten, 2014).
Biodegradation of Organic Compounds : Studies on the biodegradation and fate of certain organic compounds, such as ethyl tert-butyl ether (ETBE), provide insights into how microbial communities metabolize environmental pollutants. These processes involve initial hydroxylation followed by the formation of various intermediates and ultimately leading to the breakdown of the compound, highlighting the role of specific genes and microbial pathways in environmental detoxification processes (Thornton et al., 2020).
Effects of Oxidation on Starch Properties : Oxidation alters starch molecules, first oxidizing hydroxyl groups to carbonyl and then to carboxyl groups. The extent of oxidation, indicated by the carbonyl and carboxyl group contents, affects starch's molecular, physicochemical, thermal, pasting, and morphological properties. This process, facilitated by various oxidizing agents, is crucial for developing oxidized starches for food and non-food applications, demonstrating the importance of understanding chemical modifications in biological and industrial contexts (Vanier et al., 2017).
特性
IUPAC Name |
ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-3-17-11(15)9(13)5-7-14-8-6-10(14)12(16)18-4-2;/h9-10H,3-8,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHRYOWRBQIJFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1CCC(C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


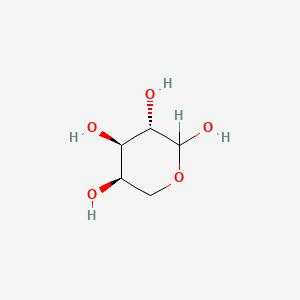
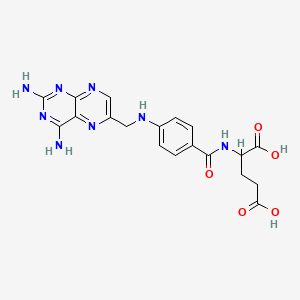
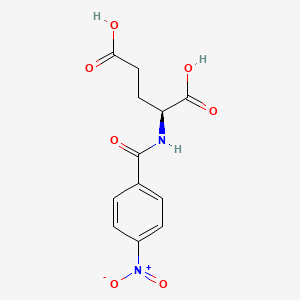
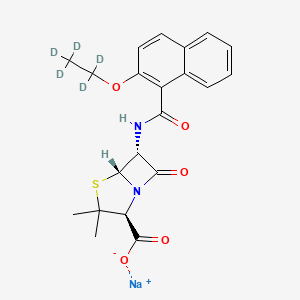
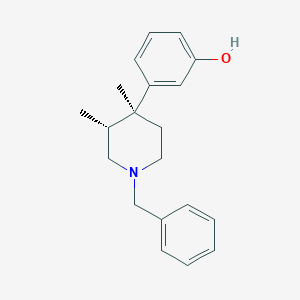
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

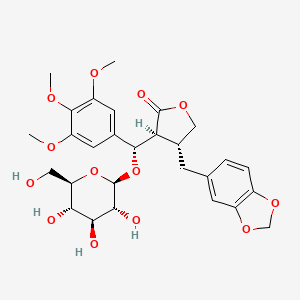

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)